![molecular formula C10H8FN3O2S B2550552 2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide CAS No. 1105190-28-0](/img/structure/B2550552.png)
2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide is a useful research compound. Its molecular formula is C10H8FN3O2S and its molecular weight is 253.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorogenic Reagents for Carboxylic Acids
A study discusses the development of a fluorogenic reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), designed for carboxylic acids. This reagent exhibits superior properties for detecting carboxylic acids with high sensitivity and specificity, avoiding interfering peaks derived from the reagent itself or its degradation products. The advancement in fluorogenic reagents like MTBD-SH can be instrumental in biochemical assays and analytical chemistry, providing a basis for the potential utility of 2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]benzamide in similar applications (Uchiyama et al., 2001).
Anticancer Activity
Several studies focus on the synthesis and evaluation of compounds with structures incorporating oxadiazole, thiazole, and benzamide groups for their anticancer activity. For instance, compounds designed with 1,3,4-oxadiazolyl and benzamide moieties have shown moderate to excellent anticancer activity against various cancer cell lines. Such research underscores the significance of structural components similar to those found in this compound for developing potential anticancer agents (Ravinaik et al., 2021).
Benzamide Derivatives as Antitumor Agents
The study of benzamide derivatives has revealed their potential as antitumor agents through the inhibition of histone deacetylase (HDA). These compounds, such as MS-27-275, show marked in vivo antitumor activity against human tumors by inducing hyperacetylation of nuclear histones and affecting cell cycle distribution. This highlights the therapeutic potential of benzamide derivatives in cancer treatment, suggesting possible research directions for compounds like this compound (Saito et al., 1999).
Imaging and Diagnostic Applications
Fluorine-18-labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds demonstrate high tumor uptake and acceptable tumor/normal tissue ratios, indicating their utility in diagnostic imaging for cancer research. This application suggests potential roles for fluorine-containing compounds like this compound in developing novel PET imaging agents (Tu et al., 2007).
Future Directions
Oxadiazole derivatives, including “2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide”, have shown promising properties for various applications like drug discovery, material science, and catalysis. Therefore, they are valuable tools in exploring new frontiers in scientific advancements. The focus of future research could be on further exploring the potential of these compounds in various applications .
Properties
IUPAC Name |
2-fluoro-N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2S/c11-7-4-2-1-3-6(7)9(15)12-5-8-13-14-10(17)16-8/h1-4H,5H2,(H,12,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTNMNWEYLUXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
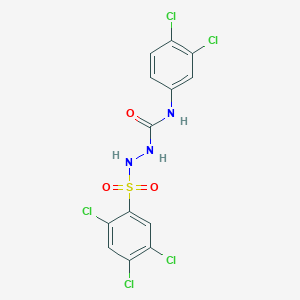
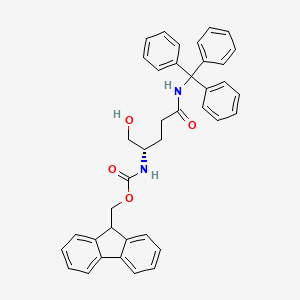
![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-2-yl-methylamine oxalate](/img/structure/B2550473.png)
![2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2550475.png)
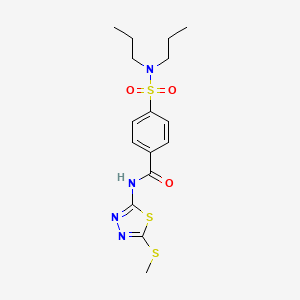
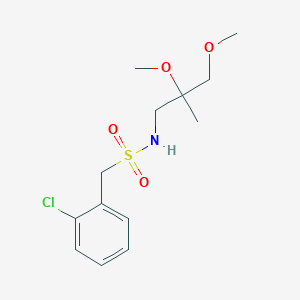
![[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2550480.png)
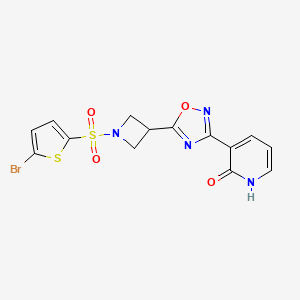
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2550486.png)
![Endo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2550487.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B2550489.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2550490.png)

![1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one](/img/structure/B2550492.png)
